molecular formula C21H20Cl2O3 B13793249 trans-Permethrin D6 (dimethyl D6)

trans-Permethrin D6 (dimethyl D6)

Cat. No.: B13793249
M. Wt: 397.3 g/mol
InChI Key: RLLPVAHGXHCWKJ-LTZOOCTESA-N
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Description

trans-Permethrin d6(dimethyl d6): is a deuterated compound of trans-Permethrin. Deuterated compounds are those in which hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research and is not intended for human consumption .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Permethrin d6(dimethyl d6) involves the deuteration of trans-Permethrin. The process typically includes the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods: Industrial production of trans-Permethrin d6(dimethyl d6) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The production is carried out in specialized facilities equipped to handle deuterated chemicals .

Chemical Reactions Analysis

Types of Reactions: trans-Permethrin d6(dimethyl d6) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

trans-Permethrin d6(dimethyl d6) is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of trans-Permethrin d6(dimethyl d6) is similar to that of trans-Permethrin. It acts on the nerve cell membrane to disrupt the sodium channel current, which regulates membrane polarization. This disruption leads to delayed repolarization and paralysis of pests. The molecular targets include sodium channel proteins, and the pathways involved are primarily related to nerve signal transmission .

Comparison with Similar Compounds

  • Bifenthrin
  • Cyfluthrin
  • Cyhalothrin
  • Cypermethrin
  • Deltamethrin
  • Fenpropathrin
  • Fenvalerate
  • Tefluthrin

Comparison: trans-Permethrin d6(dimethyl d6) is unique due to its deuterated nature, which makes it particularly useful in analytical and pharmacokinetic studies. Compared to its non-deuterated counterparts, it provides more accurate and reliable data in mass spectrometry and other analytical techniques .

Properties

Molecular Formula

C21H20Cl2O3

Molecular Weight

397.3 g/mol

IUPAC Name

(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-bis(trideuteriomethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19+/m1/s1/i1D3,2D3

InChI Key

RLLPVAHGXHCWKJ-LTZOOCTESA-N

Isomeric SMILES

[2H]C([2H])([2H])C1([C@@H]([C@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C([2H])([2H])[2H]

Canonical SMILES

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Origin of Product

United States

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